molecular formula C8H10ClF3N2S B14068552 1-(2-Methylthio-5-(trifluoromethyl)phenyl)hydrazine hydrochloride CAS No. 1062547-28-7

1-(2-Methylthio-5-(trifluoromethyl)phenyl)hydrazine hydrochloride

Katalognummer: B14068552
CAS-Nummer: 1062547-28-7
Molekulargewicht: 258.69 g/mol
InChI-Schlüssel: HNJWYWQCZHCTRX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methylthio-5-(trifluoromethyl)phenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H10ClF3N2S and a molecular weight of 258.69 g/mol . This compound is characterized by the presence of a trifluoromethyl group, a methylthio group, and a hydrazine moiety, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 1-(2-Methylthio-5-(trifluoromethyl)phenyl)hydrazine hydrochloride typically involves the reaction of 2-methylthio-5-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1-(2-Methylthio-5-(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(2-Methylthio-5-(trifluoromethyl)phenyl)hydrazine hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2-Methylthio-5-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(2-Methylthio-5-(trifluoromethyl)phenyl)hydrazine hydrochloride include:

Eigenschaften

CAS-Nummer

1062547-28-7

Molekularformel

C8H10ClF3N2S

Molekulargewicht

258.69 g/mol

IUPAC-Name

[2-methylsulfanyl-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride

InChI

InChI=1S/C8H9F3N2S.ClH/c1-14-7-3-2-5(8(9,10)11)4-6(7)13-12;/h2-4,13H,12H2,1H3;1H

InChI-Schlüssel

HNJWYWQCZHCTRX-UHFFFAOYSA-N

Kanonische SMILES

CSC1=C(C=C(C=C1)C(F)(F)F)NN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.